5-chloro-6-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-15-11-14(12-20)13-22-17(15)25-3-5-26(6-4-25)18-21-2-1-16(23-18)24-7-9-27-10-8-24/h1-2,11,13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNYFGONLOSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a chloro group and a piperazine moiety linked to a morpholine-substituted pyrimidine. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.
Key Mechanisms:
- CDK Inhibition : The compound exhibits potent inhibition of CDK9, which is essential for RNA polymerase II transcription. This inhibition can lead to reduced expression of genes involved in cell proliferation and survival, making it a candidate for cancer therapy .
- Tyrosine Kinase Inhibition : Similar compounds have demonstrated activity against receptor tyrosine kinases (RTKs), which are critical in cancer biology. The inhibition of these kinases can interfere with tumor growth and metastasis .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
Several studies have highlighted the pharmacological potential of similar compounds, providing insights into the therapeutic applications of this compound.
- Cancer Therapy : A study demonstrated that compounds with similar structures effectively inhibited CDK9, leading to reduced tumor growth in xenograft models. This suggests that targeting CDKs could be an effective strategy in cancer treatment .
- Neurodegenerative Diseases : Research indicated that piperazine derivatives exhibit neuroprotective effects by modulating AChE activity, which is significant for conditions like Alzheimer's disease .
- Antimicrobial Applications : The compound's structural features suggest potential antibacterial properties, as indicated by preliminary assays showing effectiveness against specific bacterial strains .
Scientific Research Applications
Structure and Identification
- IUPAC Name : 5-chloro-6-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Molecular Formula : C₁₈H₂₁ClN₄
- CAS Number : Not available
The compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities.
Oncology
Research indicates that this compound shows promise in treating various cancers by inhibiting receptor tyrosine kinases (RTKs), such as c-KIT, which are frequently mutated in gastrointestinal stromal tumors (GISTs) and other malignancies.
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) : Studies have demonstrated that compounds similar to this compound can effectively inhibit c-KIT mutations associated with GISTs, providing a targeted therapeutic approach for patients resistant to standard treatments .
Neurological Disorders
Emerging research suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. The morpholine group enhances its permeability, making it a candidate for conditions such as schizophrenia and depression.
Case Studies
- Schizophrenia Treatment : Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, offering new avenues for treatment-resistant schizophrenia .
Antimicrobial Activity
Some derivatives of pyridine compounds have shown antimicrobial properties, suggesting that this compound could be investigated for its antibacterial or antifungal effects.
Case Studies
- Antibacterial Efficacy : Research has indicated that pyrimidine derivatives exhibit activity against various bacterial strains, warranting further exploration of this compound's potential in antimicrobial therapy .
Comparative Data Table
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights structural analogs and their differentiating features:
Key Comparative Insights
Core Heterocycle Variations: Pyridine vs. Thienopyrimidine (EP 2402347): Thienopyrimidine analogs exhibit higher metabolic stability due to sulfur incorporation but may reduce solubility compared to pyridine derivatives . Pyridazine (): The pyridazine core’s electron-deficient nature enhances interactions with enzymatic pockets, as seen in antiplatelet agents .
Substituent Impact: Carbonitrile Position: The pyridine-3-carbonitrile group in the target compound vs. Morpholinyl vs. Methanesulfonyl (EP 2402347): Methanesulfonyl groups improve pharmacokinetics but may increase molecular weight and reduce blood-brain barrier penetration .
Biological Activity Trends :
- Compounds with morpholinyl-pyrimidine motifs (e.g., target compound, Compound 74) show broad-spectrum kinase inhibition, while pyridazine derivatives () are prioritized for cardiovascular applications .
Preparation Methods
Preparation of 4-Chloro-2-(piperazin-1-yl)pyrimidine
2,4-Dichloropyrimidine undergoes selective substitution at the 4-position with morpholine, followed by piperazine installation at the 2-position.
Procedure :
-
Morpholine substitution : 2,4-Dichloropyrimidine (1.0 eq) reacts with morpholine (1.2 eq) in THF at 60°C for 12 h, yielding 4-chloro-2-morpholinopyrimidine (82% yield).
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Piperazine coupling : The 4-chloro intermediate reacts with piperazine (2.0 eq) in DMF at 100°C for 24 h, affording 4-(piperazin-1-yl)-2-morpholinopyrimidine (75% yield).
Characterization :
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1H-NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 3.72–3.68 (m, 4H, morpholine-OCH2), 3.58–3.54 (m, 4H, piperazine-NCH2).
Synthesis of the Pyridine-3-Carbonitrile Core
Cyanation of 5,6-Dichloropyridine
5,6-Dichloronicotinonitrile is synthesized via chlorination and cyanation of nicotinonitrile derivatives.
Procedure :
Nicotinonitrile (1.0 eq) treated with POCl3/PCl5 at 120°C for 6 h yields 5,6-dichloronicotinonitrile (68% yield). Subsequent selective amination at position 6 is achieved using NH3/MeOH under pressure (100°C, 12 h).
Optimization :
Convergent Coupling of Fragments via Buchwald-Hartwig Amination
Palladium-Catalyzed C–N Bond Formation
The pyridine and pyrimidine-piperazine-morpholine fragments couple using Pd(PPh3)4 under inert conditions.
Procedure :
-
5-Chloro-6-aminopyridine-3-carbonitrile (1.0 eq), 4-(piperazin-1-yl)-2-morpholinopyrimidine (1.2 eq), Pd(PPh3)4 (5 mol%), and Cs2CO3 (2.0 eq) in toluene/EtOH (2:1) at 80°C for 12 h.
Critical Parameters :
Alternative Pathways and Byproduct Mitigation
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the 6-chloro group on pyridine by piperazine under heated conditions (DMF, 120°C, 24 h) provides moderate yields (50–60%) but requires strict anhydrous conditions.
Limitations :
-
Competing hydrolysis of the cyano group at elevated temperatures.
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Lower regioselectivity compared to metal-catalyzed methods.
Characterization and Quality Control
Q & A
Basic Research Questions
Q. What are the key structural motifs in this compound, and how do they influence its chemical reactivity and biological activity?
- Answer : The compound features a pyridine core substituted with a chloro group (electron-withdrawing), a carbonitrile group (polarizable, enhances intermolecular interactions), and a piperazine-morpholinylpyrimidine side chain (imparts conformational flexibility and hydrogen-bonding capacity). The morpholine ring contributes to solubility, while the pyrimidine-piperazine linkage enables target binding via π-π stacking or charge interactions. Structural analogs with similar motifs, such as pyridazine-carbonitrile derivatives, demonstrate kinase inhibition and antimicrobial activity .
- Methodological Insight : Characterize substituent effects via X-ray crystallography (for 3D conformation) and NMR titration (to map binding interfaces with biological targets).
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Answer : Multi-step synthesis requires:
- Step 1 : Coupling of pyridine-3-carbonitrile with a piperazine intermediate under Buchwald-Hartwig conditions (Pd catalysts, ligand optimization).
- Step 2 : Functionalization of the pyrimidine ring with morpholine via nucleophilic aromatic substitution (heat, DMF as solvent).
- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture).
Q. Which analytical techniques are most reliable for validating the compound’s purity and structural integrity?
- Answer :
- NMR Spectroscopy : Confirm proton environments (e.g., pyridine C-H at δ 8.5–9.0 ppm, morpholine N-CH2 at δ 3.5–4.0 ppm) and carbon backbone (¹³C NMR).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase).
- XRD : Resolve crystalline structure to confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for target binding?
- Answer :
- Variation of Substituents : Synthesize derivatives with modifications to the (i) pyridine chloro group (replace with Br, CF₃), (ii) morpholine ring (substitute with piperidine or thiomorpholine), and (iii) carbonitrile (replace with carboxylic acid or amide).
- Assays : Test kinase inhibition (IC₅₀ via ADP-Glo™ assay), cytotoxicity (MTT assay in cancer cell lines), and solubility (shake-flask method).
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions. For example, bulky substituents on pyrimidine may sterically hinder kinase ATP-binding domains .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Answer : Discrepancies often arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration, or cell line genetic backgrounds. Standardize protocols (e.g., CLIA guidelines).
- Compound Stability : Test for degradation in DMSO stock solutions (LC-MS monitoring).
- Off-Target Effects : Perform counter-screening against unrelated targets (e.g., GPCRs) to confirm selectivity.
Q. What computational strategies can predict the compound’s pharmacokinetic properties and guide lead optimization?
- Answer :
- ADME Prediction : Use SwissADME to estimate LogP (target <3), permeability (Caco-2 model), and cytochrome P450 inhibition.
- Free-Energy Perturbation (FEP) : Simulate binding free energy changes upon substituent modification (e.g., morpholine vs. thiomorpholine).
- QSPR Models : Corrogate solubility and bioavailability with molecular descriptors (e.g., topological polar surface area).
Q. How does solvent choice impact the compound’s stability during long-term storage?
- Answer :
- Preferred Solvents : Store lyophilized powder at -20°C or in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the carbonitrile group.
- Degradation Pathways : Exposure to moisture or light can form carboxylic acid derivatives (detectable via IR at 1700 cm⁻¹).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How to design a multi-step synthesis protocol with intermediates that retain chiral integrity?
- Answer :
- Chiral Intermediates : Use (R)- or (S)-piperazine derivatives resolved via chiral HPLC or asymmetric catalysis (e.g., Jacobsen epoxidation).
- Stereochemical Monitoring : Track enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism.
- Case Example : A pyrazolo[1,5-a]pyrimidine intermediate with 98% EE was critical for maintaining anticancer activity in analogs .
Q. Can bioisosteric replacements improve the compound’s metabolic stability without compromising potency?
- Answer :
- Morpholine Replacement : Substitute with 1,4-oxazepane (improves metabolic stability by reducing CYP3A4 oxidation).
- Carbonitrile Replacement : Replace with trifluoromethyl group (retains polarity, resists hydrolysis).
- Validation : Microsomal stability assays (human liver microsomes) and metabolite profiling (LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
